Borneol

Descripción general

Descripción

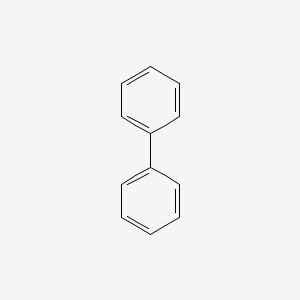

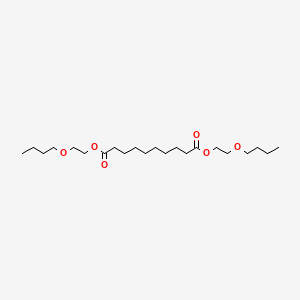

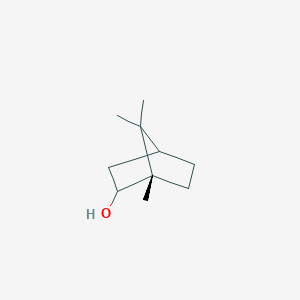

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound and a terpene derivative, known for its distinctive camphor-like aroma. It exists as two enantiomers, (+)-borneol and (-)-borneol, both of which are found in nature. 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol is commonly found in essential oils of various plants such as rosemary, ginger, camphor, thyme, and rosemary . It has been used in traditional medicine for centuries and continues to be of interest in modern scientific research.

Aplicaciones Científicas De Investigación

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Acts as a natural insect repellent and is a component of many essential oils.

Medicine: Used in traditional Chinese medicine for its aromatic properties and believed to aid digestion and relieve respiratory conditions.

Mecanismo De Acción

Target of Action

Borneol and its isomer, Isothis compound, primarily target biological membranes, including the brain capillary endothelium, stratum corneum, corneal epithelium, and mucosal membranes . These targets play a crucial role in controlling the entry of substances into cells and tissues.

Mode of Action

This compound and Isothis compound interact with their targets by altering the properties of cell membranes. They modulate multiple ATP binding cassette transporters and tight junction proteins, which are major contributors to the opening functions of the blood-brain barrier . This compound has also been found to improve cerebral blood flow, inhibit neuronal excitotoxicity, block Ca2+ overload, and resist reactive oxygen species injury .

Isothis compound, like this compound, is synthesized from a secondary alcohol (this compound) to a ketone (camphor) through an oxidation process. The oxidizing agent in this step is sodium hypochlorite .

Biochemical Pathways

This compound is involved in various biochemical pathways. It has been found to improve the body’s ability to resist reactive oxygen species by increasing the activity of antioxidant enzymes and activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .

Isothis compound is synthesized from this compound through an oxidation process to form camphor, which is then reduced back to another alcohol, isothis compound .

Pharmacokinetics

This compound is a highly lipid-soluble, bicyclic monoterpene . It has been found to enhance drug delivery across various physiological barriers, including the blood-brain barrier, mucosal barriers, and others . The absolute bioavailability of this compound following intranasal and oral administration was found to be 90.68% and 42.99%, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include antagonizing blood-brain barrier injury, intervening in inflammatory reactions, and preventing neuron excessive death in the subacute ischemic stage. In the late stage, this compound promotes neurogenesis and angiogenesis in the treatment of ischemic stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound and Isothis compound. For instance, the growth of secondary metabolites of 2-MIB and GSM, which include this compound, are based on environmental factors specifically phosphorus, nitrogen, and temperature . An increase in eutrophication due to fertilizer application from agricultural activities may enhance the level of these metabolites .

Análisis Bioquímico

Biochemical Properties

Borneol is effective in the prevention and treatment of nerve injury in ischemic stroke . Its mechanisms of action include improvement of cerebral blood flow, inhibition of neuronal excitotoxicity, blocking of Ca 2+ overload, and resistance to reactive oxygen species injury in the acute ischemic stage . This compound reduces p53 expression in the cortex and striatum .

Cellular Effects

This compound has shown to have neuroprotective effects in many experiments . In the subacute ischemic stage, this compound may antagonize blood-brain barrier injury, intervene in inflammatory reactions, and prevent neuron excessive death .

Molecular Mechanism

This compound prevents neuronal injury after cerebral ischemia via multiple action mechanisms, and it can mobilize endogenous nutritional factors to hasten repair and regeneration of brain tissue . This compound has anti-apoptotic effects by down-regulating the expression levels of p53 and caspase-3, and regulating the ratio of BAX and BCL-2 .

Temporal Effects in Laboratory Settings

The neuroprotective effects of this compound are mediated by various therapeutic factors, deficiency caused by a single-target drug is avoided . This compound promotes other drugs to pass through the blood-brain barrier to exert synergistic therapeutic effects .

Transport and Distribution

This compound, belonging to the class of camphene is a highly lipid-soluble, bicyclic monoterpene with characteristic fragrance and pungent, bitter taste . This suggests that this compound can easily cross cell membranes and distribute within cells and tissues.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol can be synthesized through the reduction of camphor. The Meerwein–Ponndorf–Verley reduction, a reversible process, is one method used to achieve this. Another method involves the reduction of camphor with sodium borohydride, which is fast and irreversible, yielding isoborneol as the main product .

Industrial Production Methods: The compound can also be derived from other plants in the Artemisia and Blumea genera through steam distillation of the tree’s bark .

Types of Reactions:

Substitution: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol can undergo various substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite is commonly used for the oxidation of this compound to camphor.

Reduction: Sodium borohydride is used for the reduction of camphor to isothis compound.

Major Products Formed:

Oxidation: Camphor

Reduction: Isothis compound

Comparación Con Compuestos Similares

Isoborneol: A structural isomer of this compound, primarily formed during the reduction of camphor with sodium borohydride.

Camphor: An oxidized form of this compound, used in various medicinal and industrial applications.

Eucalyptol: Another terpene with similar aromatic properties, found in essential oils.

Uniqueness of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its dual role as both a traditional medicinal compound and a modern pharmaceutical agent. Its ability to enhance drug delivery across various physiological barriers sets it apart from other similar compounds .

Propiedades

Número CAS |

507-70-0 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |

Clave InChI |

DTGKSKDOIYIVQL-SFVIPPHHSA-N |

SMILES |

CC1(C2CCC1(C(C2)O)C)C |

SMILES isomérico |

C[C@]12CCC(C1(C)C)CC2O |

SMILES canónico |

CC1(C2CCC1(C(C2)O)C)C |

Apariencia |

Solid powder |

Punto de ebullición |

212 °C |

Color/Form |

White to off-white crystals White translucent lumps |

Densidad |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |

Punto de inflamación |

150 °F (60 °C) /closed cup/ |

melting_point |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ |

Key on ui other cas no. |

10385-78-1 507-70-0 124-76-5 464-43-7 |

Descripción física |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid White translucent solid; [Hawley] Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] White to off-white crystals; piney camphoraceous aroma |

Pictogramas |

Flammable |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Stable under recommended storage conditions. |

Solubilidad |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |

Presión de vapor |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

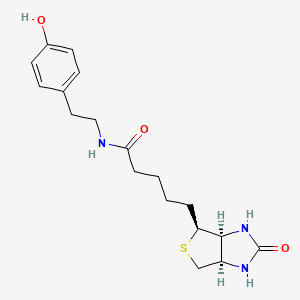

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)